molecular formula C25H25N3O5 B2910121 1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203214-41-8

1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No. B2910121
M. Wt: 447.491
InChI Key: DEFJDHZBSGJKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
The exact mass of the compound 1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 3,4-dimethoxybenzylamine with 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-carbonyl chloride, followed by the addition of urea to form the final product.

Starting Materials
3,4-dimethoxybenzylamine, 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-carbonyl chloride, urea

Reaction
Step 1: 3,4-dimethoxybenzylamine is reacted with 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-carbonyl chloride in the presence of a base such as triethylamine or pyridine to form the corresponding urea derivative., Step 2: Urea is added to the reaction mixture and the resulting mixture is heated to form the final product, 1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-4-28-19-7-5-6-8-21(19)33-20-12-10-17(14-18(20)24(28)29)27-25(30)26-15-16-9-11-22(31-2)23(13-16)32-3/h5-14H,4,15H2,1-3H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJDHZBSGJKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

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